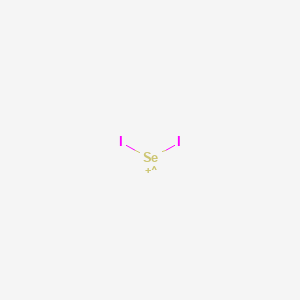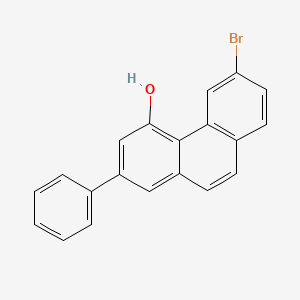
Diiodoselanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiodoselanium is a chemical compound that contains selenium and iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diiodoselanium typically involves the reaction of selenium compounds with iodine. One common method is the iodination of selenium-containing precursors under controlled conditions. For example, the reaction of selenium dioxide with iodine in the presence of a suitable solvent can yield this compound. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diiodoselanium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state selenium compounds.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield selenium oxides, while substitution reactions can produce various halogenated selenium compounds .
Applications De Recherche Scientifique
Diiodoselanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other selenium-containing compounds.
Biology: this compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, such as drug delivery and radiotherapy.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of diiodoselanium involves its interaction with molecular targets and pathways in biological systems. For example, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the mitochondrial-mediated pathway and the p53 phosphorylation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diiodoselanium include other halogenated selenium compounds, such as:
- Dichloroselanium
- Dibromoselanium
- Diiodotellurium
Uniqueness
This compound is unique due to its specific combination of selenium and iodine atoms, which imparts distinct chemical and biological properties. Compared to other halogenated selenium compounds, this compound may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
923029-59-8 |
|---|---|
Formule moléculaire |
I2Se+ |
Poids moléculaire |
332.78 g/mol |
InChI |
InChI=1S/I2Se/c1-3-2/q+1 |
Clé InChI |
QRZOZGLEPLXVQJ-UHFFFAOYSA-N |
SMILES canonique |
[Se+](I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)

![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)




![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)

![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)
![Methyl [(1R)-1-(4-chlorophenyl)-3-oxobutyl]carbamate](/img/structure/B14191760.png)

